
2-chloro-N-undecylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-undecylacetamide is an organic compound with the molecular formula C13H26ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and an undecyl chain attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-undecylacetamide typically involves the reaction of chloroacetyl chloride with undecylamine. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale crystallization and filtration techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-undecylacetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Hydrolysis: Conditions include the use of hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, and alkoxyamides.
Hydrolysis: Products are undecylamine and chloroacetic acid.
Reduction: The major product is N-undecylacetamide.
Scientific Research Applications
2-chloro-N-undecylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-undecylacetamide involves its interaction with cellular components. The chloro group can react with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and lead to antimicrobial effects. Additionally, the undecyl chain can interact with lipid membranes, affecting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methylacetamide
- 2-chloro-N-phenylacetamide
- 2-chloro-N,N-dimethylacetamide
Comparison
2-chloro-N-undecylacetamide is unique due to its long undecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain enhances its hydrophobicity, making it more effective in interacting with lipid membranes and potentially increasing its antimicrobial activity. In contrast, compounds like 2-chloro-N-methylacetamide and 2-chloro-N-phenylacetamide have shorter chains or aromatic groups, leading to different reactivity and applications .
Properties
CAS No. |
32322-87-5 |
|---|---|
Molecular Formula |
C13H26ClNO |
Molecular Weight |
247.80 g/mol |
IUPAC Name |
2-chloro-N-undecylacetamide |
InChI |
InChI=1S/C13H26ClNO/c1-2-3-4-5-6-7-8-9-10-11-15-13(16)12-14/h2-12H2,1H3,(H,15,16) |
InChI Key |
MYYXIJYSHJUXHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


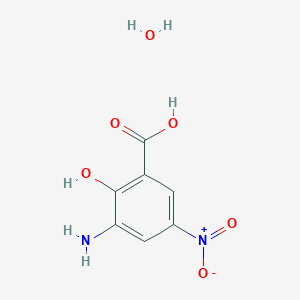
![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961464.png)

![Ethyl n-[(benzyloxy)carbonyl]alanylalaninate](/img/structure/B11961476.png)
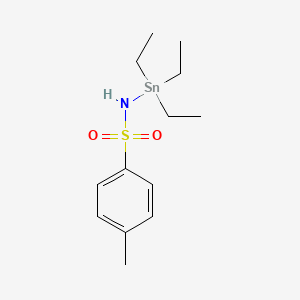
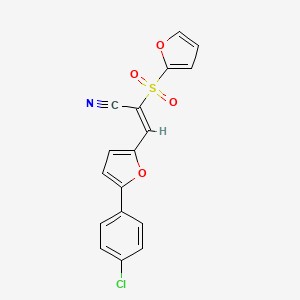
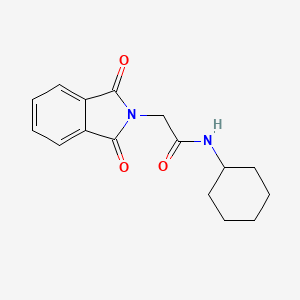
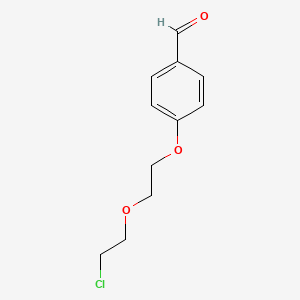
![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)

![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)


